molecular formula C10H10F3NO B6240192 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine CAS No. 220107-62-0

7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine

Cat. No.: B6240192
CAS No.: 220107-62-0
M. Wt: 217.2
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Description

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is a heterocyclic compound that features a trifluoromethyl group attached to a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethyl-substituted aniline with an appropriate aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids (e.g., aluminum chloride) or Brønsted acids (e.g., sulfuric acid).

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and time) can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazepine derivatives.

Scientific Research Applications

7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    7-Methyl-1,2,3,5-tetrahydro-4,1-benzoxazepine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    7-Chloro-1,2,3,5-tetrahydro-4,1-benzoxazepine: Contains a chloro group instead of a trifluoromethyl group.

    7-Fluoro-1,2,3,5-tetrahydro-4,1-benzoxazepine: Features a fluoro group instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in 7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate or functional material .

Properties

CAS No.

220107-62-0

Molecular Formula

C10H10F3NO

Molecular Weight

217.2

Purity

95

Origin of Product

United States

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